

An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenate

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Compound of Interest

Compound Name: Methyl-4-oxo-4-phenyl-2-butenate

Cat. No.: B176248

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This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **Methyl-4-oxo-4-phenyl-2-butenate**, a compound of interest for researchers, scientists, and professionals in drug development.

Core Compound Data

Methyl-4-oxo-4-phenyl-2-butenate is a chemical compound with the CAS Number 14274-07-8.^{[1][2]} Its key molecular identifiers are summarized in the table below.

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₃	[1][3]
Molecular Weight	190.2 g/mol	[1]
Alternate Molecular Weight	190.19 g/mol	[3]
IUPAC Name	methyl (E)-4-oxo-4-phenylbut-2-enoate	[3]
Synonyms	methyl 3-benzoylacrylate, methyl 4-oxo-4-phenylbut-2-enoate	[3]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of **Methyl-4-oxo-4-phenyl-2-butenate** and its derivatives. These protocols are based on established methodologies for similar compounds.

Synthesis of **Methyl-4-oxo-4-phenyl-2-butenate** Derivatives

A common method for the synthesis of 4-oxo-2-butenic acid derivatives involves a Friedel-Crafts acylation reaction.^[4] Another approach is the esterification of the corresponding carboxylic acid. The following is a generalized protocol for the synthesis of a similar compound, which can be adapted for **Methyl-4-oxo-4-phenyl-2-butenate**.

Materials:

- (E)-4-oxo-4-phenyl-2-butenic acid
- Methanol
- 4-dimethylaminopyridine (DMAP)
- N,N'-dicyclohexylcarbodiimide (DCC)
- Anhydrous dichloromethane

Procedure:

- Dissolve (E)-4-oxo-4-phenyl-2-butenic acid and a catalytic amount of 4-dimethylaminopyridine in anhydrous dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add a solution of N,N'-dicyclohexylcarbodiimide in anhydrous dichloromethane dropwise to the cooled mixture.
- Stir the reaction mixture at 0°C for 30 minutes, followed by stirring at room temperature for one hour.

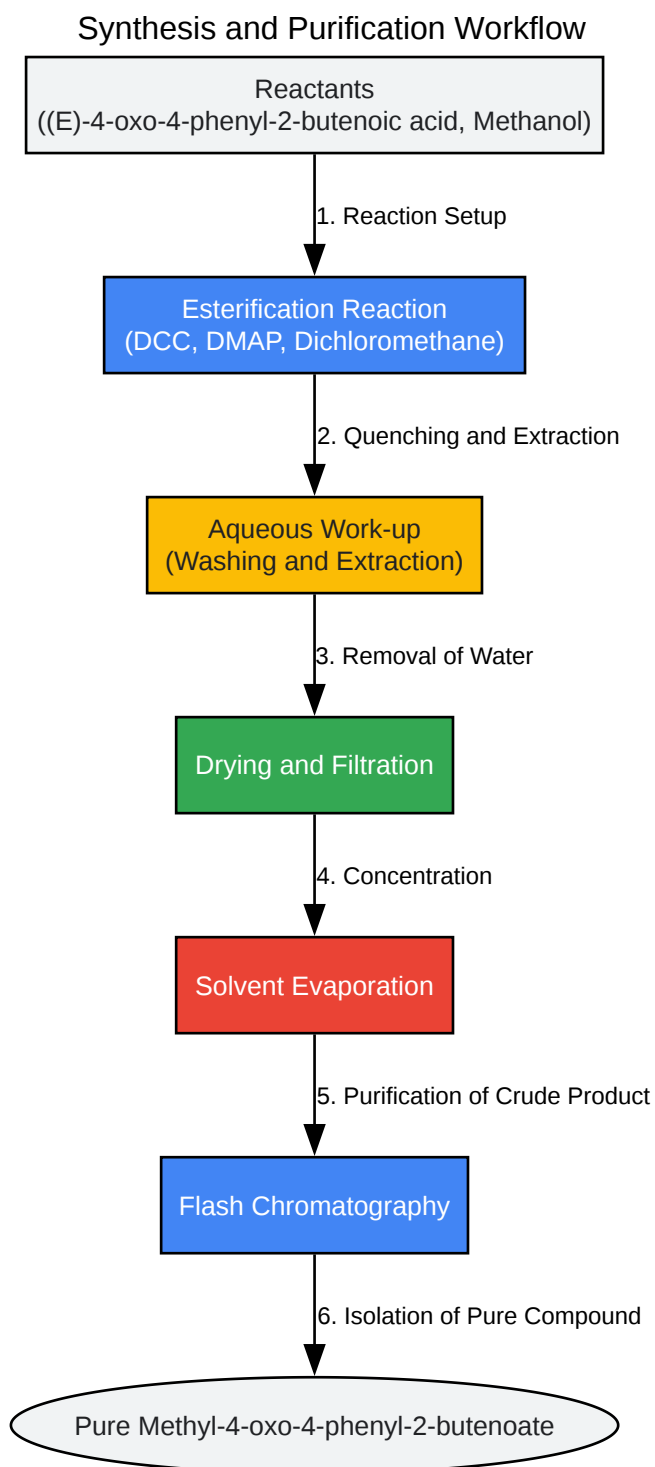
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up to isolate the crude product.

Work-up and Purification:

- Dilute the crude reaction mixture with dichloromethane.
- Wash the organic layer sequentially with deionized water, 1N HCl, 5% Na₂CO₃, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the resulting crude product by flash chromatography.

Visualized Workflow and Logical Relationships

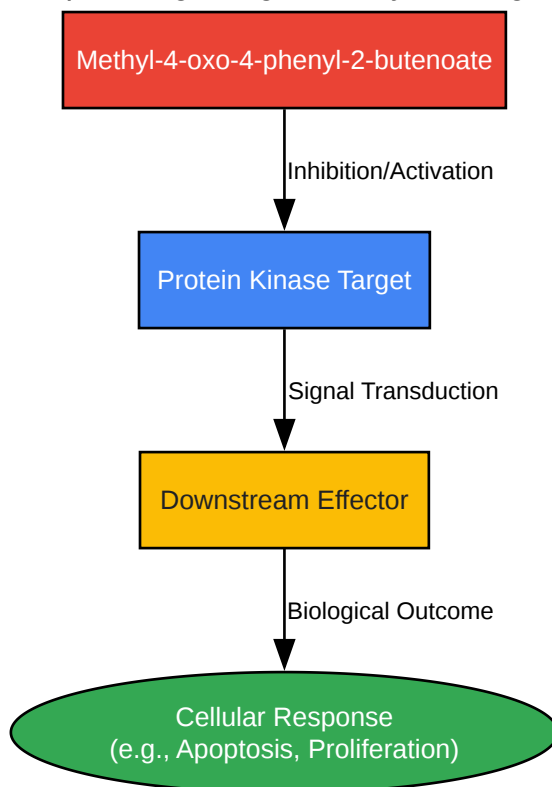
The following diagrams illustrate the general workflow for the synthesis and purification of **Methyl-4-oxo-4-phenyl-2-butenolate**, as well as a conceptual signaling pathway where such a molecule could be investigated.



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Caption: A generalized workflow for the synthesis and purification of **Methyl-4-oxo-4-phenyl-2-butenolate**.

Conceptual Signaling Pathway Investigation



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Caption: A conceptual diagram illustrating the investigation of **Methyl-4-oxo-4-phenyl-2-butenate** in a signaling pathway.

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References

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